4-(4-Fluorophenyl)butan-2-one
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Overview
Description
“4-(4-Fluorophenyl)butan-2-one” is a chemical compound with the molecular formula C10H11FO . It has a molecular weight of 166.19 . It is a liquid that should be stored at room temperature .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C10H11FO . The InChI code for this compound is 1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 .Physical and Chemical Properties Analysis
“this compound” is a colorless to yellow liquid or semi-solid or solid . It should be stored in a dry, room temperature environment .Scientific Research Applications
Anticancer Activity
- Sigma-2 Ligands with Anticancer Activity : A study by Asong et al. (2019) revealed that analogs of SYA013, including 4-(4-fluorophenyl)butan-2-one derivatives, bind preferentially at the sigma-2 receptor and exhibit inhibitory effects on several cancer cell lines, including MDA-MB-231, MDA-MB-486, A549, PC-3, MIA PaCa-2, and Panc-1 cells. Notably, these compounds demonstrate selective toxicity toward cancer cells compared to normal cells (Asong et al., 2019).
Medical Cosmetology
- Suppression of Melanin Synthesis : Research by Wu et al. (2015) found that 4-(phenylsulfanyl)butan-2-one, a similar compound, inhibits melanin production and tyrosinase activity more effectively than other agents like arbutin. This compound reduces protein expressions related to melanin synthesis and demonstrates significant anti-melanogenic properties, making it relevant in medical cosmetology (Wu et al., 2015).
Neuroprotection
- Optic Nerve Crush Model in Rats : Chien et al. (2016) investigated the effects of 4-(phenylsulfanyl)butan-2-one on optic nerves and retinal ganglion cells in a rat model. The compound was found to protect retinal ganglion cells and preserve visual function after optic nerve crush injury, suggesting potential neuroprotective applications (Chien et al., 2016).
Chemical Synthesis and Catalysis
- Catalyzed Heck Reaction : A study by Boffi et al. (2011) described the use of palladium nanoparticles in the Heck reaction of aryl iodides with allylic alcohols under aerobic conditions in water. This process facilitates the synthesis of 4-(4-methoxyphenyl)butan-2-one, an important fine chemical (Boffi et al., 2011).
Miscellaneous Applications
- Flavor and Sensory Properties : A study by Schlosser and Michel (1996) discussed the taste of fluoro-substituted derivatives, including those structurally similar to this compound. These compounds were found to have a taste almost indistinguishable from their non-fluorinated counterparts, impacting the flavor profile in food and sensory applications (Schlosser & Michel, 1996).
Safety and Hazards
The safety information for “4-(4-Fluorophenyl)butan-2-one” indicates that it is considered hazardous . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Properties
IUPAC Name |
4-(4-fluorophenyl)butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-8(12)2-3-9-4-6-10(11)7-5-9/h4-7H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDALXIHTFDUFIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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